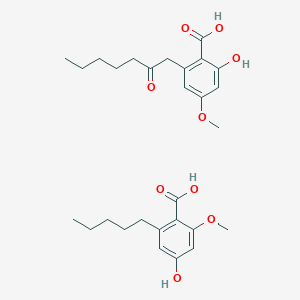
2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid;4-hydroxy-2-methoxy-6-pentylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid and 4-hydroxy-2-methoxy-6-pentylbenzoic acid are organic compounds that belong to the class of benzoic acids. These compounds are characterized by the presence of hydroxy and methoxy groups attached to the benzene ring, along with additional functional groups that contribute to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid typically involves the introduction of the 2-oxoheptyl group to the benzoic acid core. This can be achieved through a series of reactions including esterification, hydrolysis, and oxidation. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
For 4-hydroxy-2-methoxy-6-pentylbenzoic acid, the synthetic route may involve the alkylation of a hydroxybenzoic acid derivative with a pentyl group. This process can be facilitated by using reagents such as alkyl halides and bases under controlled conditions.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compounds in their pure form.
Análisis De Reacciones Químicas
Types of Reactions
Both 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid and 4-hydroxy-2-methoxy-6-pentylbenzoic acid can undergo various chemical reactions including:
Oxidation: These compounds can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid can yield quinones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biological research, these compounds are studied for their potential biological activities. For instance, 2-hydroxy-4-methoxybenzoic acid has been investigated for its hepatoprotective and antioxidant properties .
Medicine
In medicine, derivatives of these compounds are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them valuable candidates for drug development.
Industry
In the industrial sector, these compounds are used in the formulation of various products including cosmetics, food additives, and polymers. Their unique chemical properties make them suitable for a wide range of applications.
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, 2-hydroxy-4-methoxybenzoic acid exerts its hepatoprotective effects by modulating the activity of enzymes involved in oxidative stress and inflammation . It can inhibit the production of pro-inflammatory cytokines and enhance the activity of antioxidant enzymes, thereby protecting liver cells from damage.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxysalicylic acid: Similar in structure but lacks the additional alkyl group.
2-hydroxy-5-methoxybenzoic acid: Differing in the position of the methoxy group.
4-hydroxy-2-methylbenzoic acid: Contains a methyl group instead of a pentyl group.
Uniqueness
The uniqueness of 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid and 4-hydroxy-2-methoxy-6-pentylbenzoic acid lies in their specific functional groups and alkyl chains, which confer distinct chemical and biological properties. These structural differences can influence their reactivity, solubility, and interaction with biological targets, making them valuable for various applications.
Propiedades
Fórmula molecular |
C28H38O9 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid;4-hydroxy-2-methoxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C15H20O5.C13H18O4/c1-3-4-5-6-11(16)7-10-8-12(20-2)9-13(17)14(10)15(18)19;1-3-4-5-6-9-7-10(14)8-11(17-2)12(9)13(15)16/h8-9,17H,3-7H2,1-2H3,(H,18,19);7-8,14H,3-6H2,1-2H3,(H,15,16) |
Clave InChI |
MYZMEYZFJBETPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)O.CCCCCC(=O)CC1=C(C(=CC(=C1)OC)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















